An In-depth Technical Guide to the Synthesis and Characterization of (R)-(+)-Pantoprazole
An In-depth Technical Guide to the Synthesis and Characterization of (R)-(+)-Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-(+)-Pantoprazole, the dextrorotatory enantiomer of the proton pump inhibitor pantoprazole. It details both the racemic and asymmetric synthesis routes, with a focus on a modified Sharpless asymmetric epoxidation protocol for the enantioselective preparation of the (R)-enantiomer. Furthermore, this guide outlines extensive characterization methodologies, including chromatographic and spectroscopic techniques, to ensure the identity, purity, and enantiomeric excess of the final compound. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of chiral active pharmaceutical ingredients.
Introduction
Pantoprazole is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] It is a chiral molecule, existing as a racemic mixture of two enantiomers, (R)-(+)-Pantoprazole and (S)-(-)-Pantoprazole. While the racemic mixture is clinically effective, studies have indicated that the individual enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles. This has led to increased interest in the synthesis and characterization of the pure enantiomers. This guide focuses specifically on the (R)-(+)-enantiomer of pantoprazole.
Synthesis of (R)-(+)-Pantoprazole
The synthesis of (R)-(+)-Pantoprazole can be achieved through two primary strategies: the resolution of racemic pantoprazole or by asymmetric synthesis, which directly yields the desired enantiomer.
Racemic Synthesis of Pantoprazole
The foundational step for obtaining (R)-(+)-Pantoprazole via resolution is the synthesis of the racemic mixture. This is typically a two-step process involving the formation of a sulfide intermediate followed by oxidation.
Step 1: Synthesis of Pantoprazole Sulfide
The synthesis of the pantoprazole sulfide intermediate involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1][2][4]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g) in deionized water (1000 mL) containing sodium hydroxide (37 g). Stir the mixture at 25–30 °C until all solids have dissolved.[1]
-
In a separate vessel, prepare a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).[1]
-
Slowly add the solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the main reaction vessel over a period of 2-3 hours, maintaining the temperature at 25-30 °C.[1]
-
Continue stirring the reaction mixture for 5-6 hours. Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, cool the mixture to 15-20 °C.
-
Filter the precipitated solid, which is the pantoprazole sulfide, and wash the filter cake with water.[1]
Step 2: Oxidation of Pantoprazole Sulfide to Racemic Pantoprazole
The pantoprazole sulfide is then oxidized to the corresponding sulfoxide, yielding racemic pantoprazole.[1][3]
Experimental Protocol:
-
Suspend the wet cake of pantoprazole sulfide in deionized water.
-
Prepare a solution of sodium hydroxide in water and add it to the suspension.
-
Cool the mixture to 0–5 °C.
-
Slowly add a solution of sodium hypochlorite over 2–3 hours, maintaining the temperature between 0–5 °C.[1]
-
Stir the reaction for an additional 1-2 hours at 0-5 °C. Monitor the reaction by HPLC to confirm the conversion of the sulfide.
-
Quench any excess sodium hypochlorite by adding a 5% sodium metabisulfite solution.
-
Adjust the pH of the reaction mixture to 7.5–8.0 using 2M HCl.
-
Extract the racemic pantoprazole free base with dichloromethane (DCM).
-
Combine the organic layers and concentrate under vacuum to obtain the crude racemic pantoprazole.
Asymmetric Synthesis of (R)-(+)-Pantoprazole
The direct synthesis of (R)-(+)-Pantoprazole with high enantioselectivity can be achieved through the asymmetric oxidation of the pantoprazole sulfide intermediate. A modified Sharpless asymmetric epoxidation protocol using a chiral titanium complex is an effective method.
Experimental Protocol: Asymmetric Oxidation of Pantoprazole Sulfide
-
In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane.
-
Add (R,R)-diethyl tartrate (2.0 mmol).
-
Cool the solution to -20 °C.
-
Slowly add titanium (IV) isopropoxide (1.0 mmol) dropwise and stir for 5 minutes.
-
Add deionized water (1.0 mmol) and stir the mixture at -20 °C for 30-45 minutes to allow for the formation of the active chiral catalyst complex. The solution should appear as a clear, pale yellow.
-
To the pre-formed catalyst solution at -20 °C, add pantoprazole sulfide (1.0 mmol).
-
Slowly add cumyl hydroperoxide (1.2 mmol) dropwise over 10 minutes, ensuring the temperature remains below -18 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and stir for 1 hour. A white precipitate may form.
-
Filter the mixture through a pad of celite to remove titanium species.
-
Wash the filtrate with a saturated aqueous solution of Na₂SO₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-(+)-Pantoprazole.
-
The crude product can be further purified by column chromatography on silica gel.
Chiral Resolution of Racemic Pantoprazole
An alternative to asymmetric synthesis is the separation of the enantiomers from the racemic mixture using chiral chromatography.
Experimental Protocol: Chiral HPLC Resolution
-
Prepare a solution of racemic pantoprazole in the mobile phase.
-
Utilize a chiral stationary phase, such as a Chiralpak IE column.
-
Employ a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a chiral selector (e.g., sulfobutylether-β-cyclodextrin).[5]
-
Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector, typically at 290 nm.[5]
-
Collect the fraction corresponding to the (R)-(+)-Pantoprazole peak.
Characterization of (R)-(+)-Pantoprazole
Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-(+)-Pantoprazole.
Data Presentation
Table 1: Chromatographic Conditions for Enantiomeric Purity Determination
| Parameter | HPLC Method 1 | LC-MS/MS Method |
| Column | Spherigel C18 (150 mm x 4.6 mm, 5 µm)[5] | Chiralpak IE[6][7] |
| Mobile Phase | Acetonitrile and 10 mM phosphate buffer (pH 2.5) containing 10 mM SBE-β-CD (15:85 v/v)[5] | 10 mM ammonium acetate in methanol:acetonitrile (1:1, v/v) and 20 mM ammonium acetate in water[8] |
| Flow Rate | 0.9 mL/min[5] | 500 µL/min[8] |
| Detection | UV at 290 nm[5] | MS/MS (MRM mode)[6][7] |
| Temperature | 20 °C[5] | Not specified |
| Injection Volume | 5 µL[5] | Not specified |
Table 2: Spectroscopic Data for Pantoprazole
| Technique | Data |
| ¹H NMR (Predicted) | Chemical shifts (ppm) are expected in the aromatic and methoxy regions. |
| ¹³C NMR | Chemical shifts for aromatic, methoxy, and other carbons are expected. |
| High-Resolution Mass Spectrometry (HRMS) | m/z for [M+H]⁺ expected around 384.0840.[9][10] |
| Specific Optical Rotation [α]D | A positive value is expected for the (R)-enantiomer. |
Experimental Protocols for Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
Protocol for Enantiomeric Excess (e.e.) Determination:
-
Prepare a standard solution of (R)-(+)-Pantoprazole and a solution of the synthesized sample in the mobile phase.
-
Set up the HPLC system according to the conditions outlined in Table 1 (HPLC Method 1).
-
Inject the standard and sample solutions.
-
Identify the peaks for the (R) and (S) enantiomers based on their retention times.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Protocol for Quantification and Confirmation:
-
Prepare plasma samples containing (R)-(+)-Pantoprazole by protein precipitation with methanol.[9][10]
-
Set up the LC-MS/MS system according to the conditions in Table 1 (LC-MS/MS Method).
-
Use multiple reaction monitoring (MRM) to detect the transition of the precursor ion to a specific product ion (e.g., m/z 384.1 → 200.0).[9][10]
-
This method provides high sensitivity and selectivity for quantification in biological matrices.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for Structural Elucidation:
-
Dissolve a sample of the synthesized (R)-(+)-Pantoprazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals for the aromatic protons on the benzimidazole and pyridine rings, the methylene protons, the methoxy protons, and the proton of the difluoromethoxy group.
-
The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule.
3.2.4. Mass Spectrometry (MS)
Protocol for Molecular Weight and Fragmentation Analysis:
-
Introduce a sample of (R)-(+)-Pantoprazole into a high-resolution mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The exact mass of the protonated molecule [M+H]⁺ should be determined and compared to the theoretical mass.
-
Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can further confirm the structure of the molecule.
3.2.5. Optical Rotation
Protocol for Determining Specific Rotation:
-
Prepare a solution of the synthesized (R)-(+)-Pantoprazole of a known concentration in a specified solvent (e.g., methanol).
-
Use a polarimeter to measure the observed optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.
Experimental Workflow: Asymmetric Synthesis and Characterization
Caption: Workflow for the asymmetric synthesis and characterization of (R)-(+)-Pantoprazole.
Conclusion
This technical guide has provided detailed methodologies for the synthesis and characterization of (R)-(+)-Pantoprazole. Both racemic synthesis followed by chiral resolution and a direct asymmetric synthesis approach have been outlined, offering flexibility for researchers based on available resources and desired outcomes. The comprehensive characterization protocols, including chromatographic and spectroscopic methods, are crucial for ensuring the quality and purity of the final compound. The provided workflows and data tables serve as a practical resource for the successful synthesis and analysis of this important chiral pharmaceutical agent.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection. | Semantic Scholar [semanticscholar.org]
- 7. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Chiral LC-MS/MS Method Using Overlapping Injection Mode for the Determination of Pantoprazole Enantiomers in Human Plasma with Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
